molecular formula C8H16N2O3 B13521677 Ethyl l-alanyl-l-alaninate

Ethyl l-alanyl-l-alaninate

Cat. No.: B13521677
M. Wt: 188.22 g/mol
InChI Key: LVDZTPCFSHSXMK-WDSKDSINSA-N
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Description

Ethyl l-alanyl-l-alaninate is a dipeptide ester derived from the amino acid alanine. It is a compound of interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. The compound’s structure consists of two alanine molecules linked by a peptide bond, with an ethyl ester group attached to the terminal carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl l-alanyl-l-alaninate typically involves the esterification of l-alanine followed by peptide bond formation. One common method includes the reaction of l-alanine with ethanol in the presence of an acid catalyst to form ethyl l-alaninate. This intermediate is then coupled with another molecule of l-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl l-alanyl-l-alaninate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield l-alanyl-l-alanine.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for peptide esters.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Peptide Coupling: DCC, NHS, or other peptide coupling reagents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

Ethyl l-alanyl-l-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl l-alanyl-l-alaninate involves its interaction with enzymes and other biomolecules. The compound can be hydrolyzed by proteases to release l-alanine, which can then participate in various metabolic pathways. The ethyl ester group may also facilitate the compound’s transport across cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

    L-Alanine Ethyl Ester: A simpler ester of alanine, lacking the peptide bond.

    L-Alanyl-L-Glutamine: Another dipeptide with different amino acid composition.

    L-Alanyl-L-Alanine: The non-esterified form of ethyl l-alanyl-l-alaninate.

Uniqueness: this compound is unique due to its combination of an ethyl ester group and a dipeptide structure. This combination provides distinct properties such as enhanced solubility and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate

InChI

InChI=1S/C8H16N2O3/c1-4-13-8(12)6(3)10-7(11)5(2)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

LVDZTPCFSHSXMK-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

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